5-Bromo-1H-indazol-6-amine
Overview
Description
5-Bromo-1H-indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a bromine atom at the 5-position and an amine group at the 6-position of the indazole ring makes this compound particularly interesting for research and development in medicinal chemistry.
Mechanism of Action
Target of Action
5-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic effects Similar compounds, such as indazole derivatives, have been reported to have a broad range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For instance, a compound known as ITB, which is an indazole derivative, was found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
For instance, the aforementioned ITB was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
One study found that a similar compound exhibited a promising inhibitory effect against the k562 cell line .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromo and amino substituents on the indazole ring.
Cellular Effects
Some indazole derivatives have shown to inhibit cell growth in various neoplastic cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H-indazol-6-amine is not well-defined. Indazole derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method starts with 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to afford 5-bromo-1H-indazol-3-amine . This intermediate can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides can be used to substitute the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1H-indazol-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the bromine and amine substituents.
5-Bromo-1H-indazole: Similar structure but lacks the amine group.
6-Amino-1H-indazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1H-indazol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other indazole derivatives.
Properties
IUPAC Name |
5-bromo-1H-indazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSAYSIRMLMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856205 | |
Record name | 5-Bromo-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360900-38-4 | |
Record name | 5-Bromo-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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